molecular formula C18H20N4O3S2 B2838443 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-40-8

4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2838443
CAS No.: 1004223-40-8
M. Wt: 404.5
InChI Key: MSYIEKKOTWUXAZ-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential use in the treatment of cancer. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with structural similarities to 4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. This method is promising for quality control and offers simplicity, effectiveness, and low cost (Ye et al., 2012).

Histone Deacetylase Inhibition

Another research discovered an orally active histone deacetylase inhibitor, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), indicating potential applications in cancer treatment. This compound demonstrates significant antitumor activity and has entered clinical trials (Zhou et al., 2008).

Fluorescence Binding with Bovine Serum Albumin

Research on p-hydroxycinnamic acid amides explored their interactions with bovine serum albumin, providing insights into the binding and conformational changes of proteins upon interaction with similar compounds. Such studies are crucial for understanding drug-protein interactions (Meng et al., 2012).

Antibacterial Activity of Derivatives

A series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives were synthesized and evaluated for their antibacterial activity, demonstrating high activity towards various bacteria. This suggests the potential of similar compounds in developing new antibacterial agents (Giri et al., 2017).

Antimicrobial and Anti-Inflammatory Agents

Synthesis and evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents revealed that merging different groups in the thieno[2,3-d]pyrimidine heterocyclic ring enhances its activities. This highlights the therapeutic potential of these compounds in treating infections and inflammation (Tolba et al., 2018).

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-3-4-10-22(2)27(24,25)14-7-5-13(6-8-14)17(23)21-16-15-9-11-26-18(15)20-12-19-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIEKKOTWUXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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